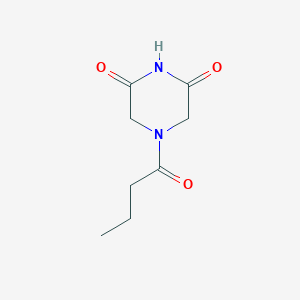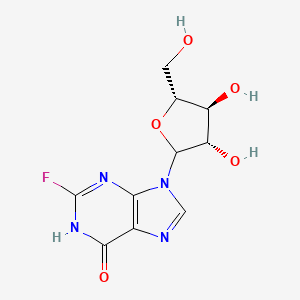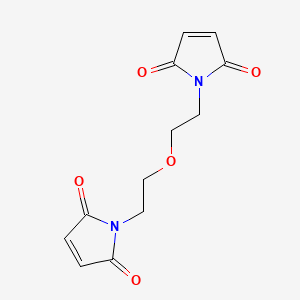![molecular formula C18H22N2O3 B13832095 2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]- CAS No. 30367-05-6](/img/structure/B13832095.png)
2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.37888 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a naphthalene ring, a morpholine group, and a carboxamide group.
Méthodes De Préparation
The synthesis of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and 3-(morpholino)propylamine.
Reaction Conditions: The naphthalene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The acid chloride is then reacted with 3-(morpholino)propylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkyl derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide group play crucial roles in its binding to target proteins and enzymes. The morpholine group enhances its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide can be compared with similar compounds such as:
1-Hydroxy-N-[3-(Piperidino)Propyl]Naphthalene-2-Carboxamide: This compound has a piperidine group instead of a morpholine group, which affects its solubility and biological activity.
1-Hydroxy-N-[3-(Pyrrolidino)Propyl]Naphthalene-2-Carboxamide:
1-Hydroxy-N-[3-(Dimethylamino)Propyl]Naphthalene-2-Carboxamide: The presence of a dimethylamino group alters its electronic properties and reactivity compared to the morpholine derivative.
The uniqueness of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
30367-05-6 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-17-15-5-2-1-4-14(15)6-7-16(17)18(22)19-8-3-9-20-10-12-23-13-11-20/h1-2,4-7,21H,3,8-13H2,(H,19,22) |
Clé InChI |
JJEAHXPPYZKVHZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















